(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a thiazolyl group, and a chlorophenyl hydrazinylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromophenyl and chlorophenyl groups. The final step involves the formation of the pyrazolone ring under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenethyl alcohol: This compound shares the bromophenyl group but lacks the thiazolyl and pyrazolone moieties.
2-(2-Chlorophenyl)hydrazine: This compound contains the chlorophenyl hydrazinylidene group but lacks the thiazolyl and pyrazolone moieties.
Uniqueness
The uniqueness of (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its complex structure, which combines multiple functional groups
Properties
Molecular Formula |
C19H13BrClN5OS |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-chlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13BrClN5OS/c1-11-17(24-23-15-5-3-2-4-14(15)21)18(27)26(25-11)19-22-16(10-28-19)12-6-8-13(20)9-7-12/h2-10,25H,1H3 |
InChI Key |
QGHAXKCWXLEWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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